3-(1-Aminopropyl)azepan-2-one;oxalic acid
Description
3-(1-Aminopropyl)azepan-2-one; oxalic acid is a compound that combines the structural features of azepan-2-one and aminopropyl groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The azepan-2-one ring system is a seven-membered lactam, which is a cyclic amide, and the aminopropyl group provides additional functional versatility.
Properties
IUPAC Name |
3-(1-aminopropyl)azepan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDTHOYHBEPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)azepan-2-one typically involves the reaction of azepan-2-one with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of 3-(1-Aminopropyl)azepan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-Aminopropyl)azepan-2-one has a wide range of scientific research applications, including:
Medicine: Its potential as a therapeutic agent is being explored in the treatment of various diseases, including inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)piperidine: This compound has a similar aminopropyl group but a different ring structure (piperidine instead of azepan-2-one).
1-(3-Aminopropyl)pyrrolidine: Another similar compound with a pyrrolidine ring.
1-(3-Aminopropyl)quinoline: This compound features a quinoline ring system.
Uniqueness
3-(1-Aminopropyl)azepan-2-one is unique due to its seven-membered azepan-2-one ring, which provides distinct chemical and biological properties compared to other similar compounds. Its ability to inhibit COX-2 and its versatility in chemical synthesis make it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
